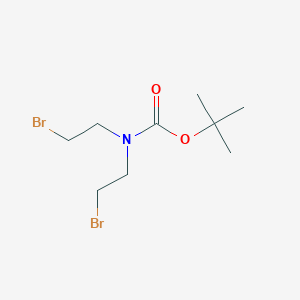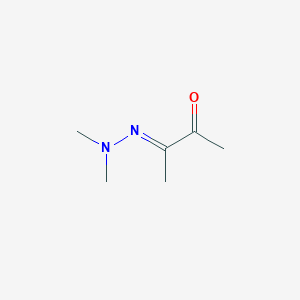
Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate is a chemical compound with the CAS Number: 175203-85-7 . It has a molecular weight of 301.22 . The compound is typically a white to yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name of the compound is ethyl 4-oxo-6-(trifluoromethoxy)-1,4-dihydro-3-quinolinecarboxylate . The InChI code is 1S/C13H10F3NO4/c1-2-20-12(19)9-6-17-10-4-3-7(21-13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 301.22 . It is typically a white to yellow powder or crystals . The storage temperature is room temperature .Scientific Research Applications
Synthetic Methodologies and Chemical Reactivity
- Synthesis of Key Intermediates : A study by Cheng Chun (2004) demonstrates the synthesis of a structurally similar compound, Ethyl 6,7-difluoro-4-hydroxy-2-[(methoxymethyl)thio]quinoline-3-carboxylate, as a key intermediate of prulifloxacin, showcasing the compound's relevance in pharmaceutical syntheses Cheng Chun, 2004.
- Antibacterial Activity : Research by B. P. Venkat Lingaiah et al. (2012) on derivatives of 7-Trifluoromethyl-4-hydroxy quinoline-3-carboxylic acid ethyl ester highlights the antibacterial potential of compounds in this class against both Gram-positive and Gram-negative bacteria B. P. Venkat Lingaiah et al., 2012.
- Anticancer Assessment : A 2020 study investigates the modification of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate to enhance cytotoxic activity against various cancer cell lines, revealing moderate to weak activity M. K. Regal et al., 2020.
Optical and Material Applications
- Optical Characterizations for Photodiode Applications : Nadia Ali Ahmed Elkanzi et al. (2020) synthesized a novel compound for photodiode applications, detailing the molecular, structural, and optical characterizations essential for designing organic photodiodes Nadia Ali Ahmed Elkanzi et al., 2020.
Pharmacological Applications
- Synthesis of Disease-Modifying Antirheumatic Drug (DMARD) Metabolites : Studies on the metabolites of Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) focus on confirming structures and examining pharmacological properties, indicating the role of these compounds in developing new therapeutics A. Baba et al., 1998.
Safety And Hazards
properties
IUPAC Name |
ethyl 4-oxo-6-(trifluoromethoxy)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-2-20-12(19)9-6-17-10-4-3-7(21-13(14,15)16)5-8(10)11(9)18/h3-6H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLAKCZOPSFMNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352326 | |
| Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | |
CAS RN |
175203-85-7 | |
| Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-hydroxy-6-(trifluoromethoxy)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175203-85-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(2-Fluorobenzyl)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B67682.png)


![5,6-Dimethylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B67690.png)
![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)

![(1R,5S,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic acid](/img/structure/B67698.png)




![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)
